[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is interesting due to its unique structure, which includes a pyrazole ring substituted with methyl and ethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methyl and ethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Ethylamine: A basic amine that shares the ethylamine group with the compound.
1,3,4-thiadiazole derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with methyl and ethylamine groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H16ClN3 |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-9-5-8-6-11(3)10-7(8)2;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
GSFFNXHVHAUVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1C)C.Cl |
Origin of Product |
United States |
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